molecular formula C15H20O4 B595763 DAPSONE HYDROXYLAMINE DEUTERATED CAS No. 198486-78-1

DAPSONE HYDROXYLAMINE DEUTERATED

Cat. No.: B595763
CAS No.: 198486-78-1
M. Wt: 267.339
InChI Key: JLIDBLDQVAYHNE-IMZUSLGBSA-N
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Description

Dapsone hydroxylamine deuterated is a derivative of dapsone, a well-known sulfone antibiotic. Dapsone itself has been used for decades in the treatment of leprosy and other dermatological conditions due to its anti-inflammatory and antibacterial properties . The deuterated form of dapsone hydroxylamine is a modified version where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.

Preparation Methods

The synthesis of dapsone hydroxylamine deuterated involves the hydroxylation of dapsone, followed by the incorporation of deuterium. The hydroxylation is typically carried out using cytochrome P-450 enzymes, which convert dapsone into its hydroxylamine form . The deuteration process can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Dapsone hydroxylamine deuterated undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but can include various oxidized or reduced forms of the compound.

Scientific Research Applications

Dapsone hydroxylamine deuterated has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of deuteration on chemical stability and reaction mechanisms.

    Biology: The compound is used to investigate the metabolic pathways of dapsone and its derivatives.

    Medicine: Research into its potential therapeutic applications, particularly in conditions where enhanced stability and altered pharmacokinetics could be beneficial.

Comparison with Similar Compounds

Dapsone hydroxylamine deuterated can be compared with other sulfone antibiotics and their derivatives:

    Dapsone: The parent compound, widely used for its antibacterial properties.

    Sulfoxone: Another sulfone antibiotic with similar applications.

    Sulfapyridine: A sulfonamide antibiotic with a different mechanism of action but similar therapeutic uses.

The uniqueness of this compound lies in its deuterated form, which can offer enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts .

Properties

IUPAC Name

(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i3D3/t14-,15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-IMZUSLGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@]1(CC(=O)C=C([C@@]1(/C=C/C(=C\C(=O)O)/C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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